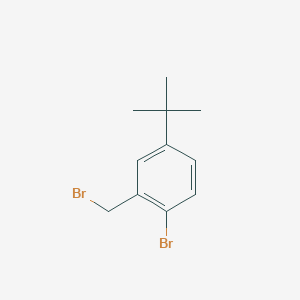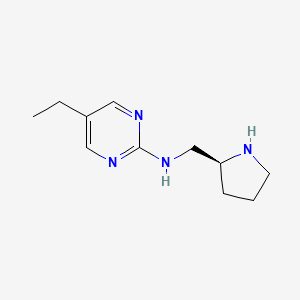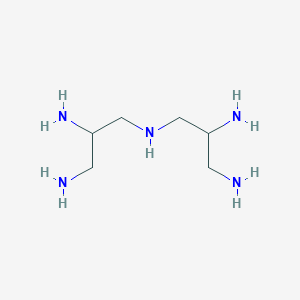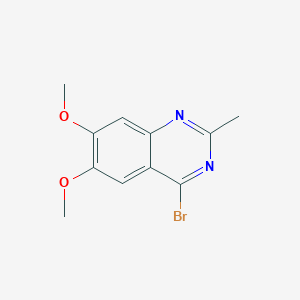
1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
α,α’-Dibromo-m-xylene , is an organic compound with the following chemical structure:
BrCH2C6H3(CH3)2Br
It belongs to the class of aromatic compounds and contains both bromine atoms and a tert-butyl group. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes::
Bromination of m-xylene: The compound can be synthesized by brominating m-xylene (1,3-dimethylbenzene) using bromine or a brominating agent. The reaction occurs at the benzylic position, leading to the formation of α,α’-dibromo-m-xylene.
Bromo-de-tert-butylation: Another method involves bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene, where the tert-butyl group is replaced by a bromomethyl group.
Industrial Production:: Industrial-scale production typically involves the bromination of m-xylene using a suitable catalyst and optimized conditions.
Análisis De Reacciones Químicas
1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atoms.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding benzyl compound.
Oxidation Reactions: Oxidation of the benzylic carbon can lead to the formation of carboxylic acids or ketones.
Common reagents include strong bases (for deprotonation), reducing agents (such as LiAlH₄), and oxidizing agents (such as KMnO₄).
Major products depend on reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other compounds.
Materials Science: For functionalized polymers and materials.
Medicinal Chemistry: As a building block for drug development.
Mecanismo De Acción
The compound’s mechanism of action varies based on its specific application. It may act as a reactive intermediate or participate in specific chemical reactions.
Comparación Con Compuestos Similares
1-Bromo-2-(bromomethyl)-4-(tert-butyl)benzene is unique due to its combination of bromine atoms and the tert-butyl group. Similar compounds include other halogenated benzylic derivatives, but this specific structure sets it apart.
Propiedades
Fórmula molecular |
C11H14Br2 |
|---|---|
Peso molecular |
306.04 g/mol |
Nombre IUPAC |
1-bromo-2-(bromomethyl)-4-tert-butylbenzene |
InChI |
InChI=1S/C11H14Br2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6H,7H2,1-3H3 |
Clave InChI |
HUXSKLOMHKXBTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)


![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)



![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)





![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
